molecular formula C11H11NO4S B13921297 Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B13921297
M. Wt: 253.28 g/mol
InChI Key: BFBIXZWTNPZFAL-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine derivative .

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO4S, with a molecular weight of 253.28 g/mol. The compound features a benzothiazole core, characterized by the fusion of benzene and thiazole rings, and includes hydroxymethyl and methoxy groups that enhance its reactivity and biological potential.

Synthesis

The synthesis of this compound can be achieved through various methods involving starting materials that contain the necessary functional groups. A typical synthetic pathway may involve the reaction of 4-methoxybenzyl chloride with a suitable precursor under basic conditions in a solvent like N,N-dimethylformamide (DMF)【3】. The presence of hydroxymethyl and methoxy groups allows for further chemical transformations, such as oxidation or nucleophilic substitutions, which can lead to derivatives with enhanced biological activities【3】.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. The structure-activity relationship (SAR) indicates that modifications in the benzothiazole framework can significantly influence antiproliferative activity against various cancer cell lines【2】【4】. For instance, derivatives of thiazoles have shown improved potency against melanoma and prostate cancer cells, with some compounds exhibiting IC50 values in the low nanomolar range【2】.

The proposed mechanism of action for these compounds includes inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division【2】. Additionally, related compounds have demonstrated the ability to intercalate with DNA, leading to cytotoxic effects via apoptosis pathways【4】.

Case Studies and Research Findings

  • Antiproliferative Activity : A study on a series of thiazole derivatives showed that modifications to the methoxy and hydroxymethyl groups could enhance their anticancer efficacy. Compounds were tested against several cancer cell lines, revealing significant growth inhibition【2】【4】.
  • Inhibition Studies : Interaction studies involving this compound have focused on its binding affinity to biological targets such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and present potential therapeutic targets for antibacterial applications【3】【5】.
  • Pharmacological Applications : The compound's derivatives are being explored for their ability to inhibit key enzymes involved in bacterial infections, suggesting a dual role in both anticancer and antibacterial therapies【3】【5】.

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 Values (μM)Mechanism of Action
This compoundAnticancerLow nMInhibition of tubulin polymerization
Related Thiazole DerivativesAntiproliferative0.20–2.58DNA intercalation; apoptosis induction
Benzothiazole DerivativesAntibacterialVariesInhibition of DNA gyrase

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-4-methoxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C11H11NO4S/c1-15-7-3-6(11(14)16-2)4-8-10(7)12-9(5-13)17-8/h3-4,13H,5H2,1-2H3

InChI Key

BFBIXZWTNPZFAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)CO

Origin of Product

United States

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